Chlorodifluoroacetic anhydride

Descripción

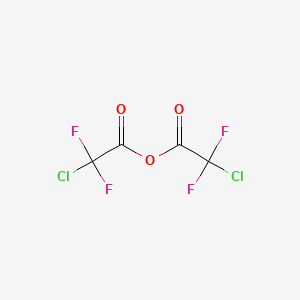

Structure

3D Structure

Propiedades

IUPAC Name |

(2-chloro-2,2-difluoroacetyl) 2-chloro-2,2-difluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4Cl2F4O3/c5-3(7,8)1(11)13-2(12)4(6,9)10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBJIFLOSOQGDRZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)Cl)OC(=O)C(F)(F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4Cl2F4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062659 | |

| Record name | Acetic acid, chlorodifluoro-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2834-23-3 | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, 1,1′-anhydride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2834-23-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, 1,1'-anhydride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002834233 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2-chloro-2,2-difluoro-, 1,1'-anhydride | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetic acid, chlorodifluoro-, anhydride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062659 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chlorodifluoroacetic anhydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.731 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Chlorodifluoroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of chlorodifluoroacetic anhydride (B1165640) (CDAA), a versatile reagent and key intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1] Its utility primarily stems from its ability to introduce chlorodifluoroacetyl groups, which can enhance the biological activity and stability of target molecules.[1]

Synthesis of Chlorodifluoroacetic Anhydride

The primary route for synthesizing this compound is through the dehydration of its corresponding carboxylic acid, chlorodifluoroacetic acid. This is a common and effective method for the preparation of symmetric anhydrides. The reaction involves the removal of one molecule of water from two molecules of the carboxylic acid, typically facilitated by a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀).

Caption: Synthesis of this compound via Dehydration.

Experimental Protocol: Dehydration of Chlorodifluoroacetic Acid

This protocol describes a general procedure for the synthesis of this compound. All operations should be conducted in a well-ventilated fume hood using anhydrous techniques, as the reagents and product are sensitive to moisture.

Materials:

-

Phosphorus pentoxide (P₄O₁₀)

-

Anhydrous solvent (e.g., dichloromethane (B109758) or chloroform)

-

Round-bottom flask equipped with a reflux condenser and a drying tube (e.g., filled with CaCl₂)

-

Magnetic stirrer and heating mantle

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a dry, two-necked round-bottom flask equipped with a magnetic stir bar and a reflux condenser protected by a drying tube, add chlorodifluoroacetic acid.

-

Addition of Dehydrating Agent: Slowly and carefully add phosphorus pentoxide to the flask. An exothermic reaction may occur. A common molar ratio is approximately 2.5 to 3 moles of the carboxylic acid to 1 mole of P₄O₁₀.

-

Reaction Conditions: Gently heat the mixture with stirring. The reaction progress can be monitored by the cessation of HCl gas evolution (if any) and changes in the viscosity of the mixture. The reaction is typically refluxed for several hours.

-

Purification: After the reaction is complete, the product, this compound, is isolated and purified by fractional distillation under reduced pressure. The receiving flask should be cooled to ensure efficient condensation.

-

Storage: The purified anhydride should be stored in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) at room temperature to prevent hydrolysis.[4]

Characterization and Physicochemical Properties

The synthesized this compound should be characterized to confirm its identity and purity. Standard analytical techniques are employed for this purpose.

Physicochemical Data

The following table summarizes the key quantitative properties of this compound compiled from various sources.

| Property | Value | Reference(s) |

| CAS Number | 2834-23-3 | [1][5] |

| Molecular Formula | C₄Cl₂F₄O₃ | [1][5] |

| Molecular Weight | 242.93 g/mol | [1][5] |

| Appearance | Colorless liquid | [1][4][6] |

| Boiling Point | 96-97 °C (lit.) | [5][7] |

| Density | 1.395 g/mL at 25 °C (lit.) | [5][7] |

| Refractive Index (n20/D) | 1.347 (lit.) | [7] |

| Purity | ≥ 98% (Assay by titration) | [1] |

Spectroscopic Characterization

While specific spectral data is not widely published, the expected characteristics from standard spectroscopic analyses are as follows:

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show two strong, characteristic carbonyl (C=O) stretching bands for the anhydride group, typically found in the region of 1850-1800 cm⁻¹ and 1790-1740 cm⁻¹. Strong C-F and C-Cl stretching bands would also be prominent.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹⁹F NMR: A single resonance peak is expected, as the four fluorine atoms are chemically equivalent.

-

¹³C NMR: Two distinct signals are anticipated: one for the carbonyl carbons (C=O) and another for the chlorodifluoromethyl carbons (-CF₂Cl), significantly influenced by the attached halogens.

-

-

Mass Spectrometry (MS): The mass spectrum should show the molecular ion peak (M⁺) corresponding to the molecular weight. Common fragmentation patterns would likely involve the loss of CO, CO₂, CF₂Cl, and CClF₂CO fragments, which can be used to confirm the structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a particularly useful technique for assessing purity and confirming identity, as this compound has been used as a derivatization reagent in GC-MS analysis.[8]

Overall Workflow

The process from synthesis to final characterization follows a logical and systematic workflow to ensure the desired product is obtained with high purity and its identity is confirmed.

Caption: Workflow for the Synthesis and Characterization of CDAA.

This guide provides the essential technical information for the synthesis and characterization of this compound. Researchers should always adhere to strict safety protocols, including the use of appropriate personal protective equipment, when handling the corrosive and toxic chemicals involved.[6][8]

References

- 1. chemimpex.com [chemimpex.com]

- 2. jnfuturechemical.com [jnfuturechemical.com]

- 3. Chlorodifluoroacetic acid CAS#: 76-04-0 [m.chemicalbook.com]

- 4. This compound | 2834-23-3 [chemicalbook.com]

- 5. This compound CAS#: 2834-23-3 [m.chemicalbook.com]

- 6. This compound - Safety Data Sheet [chemicalbook.com]

- 7. This compound 98 2834-23-3 [sigmaaldrich.com]

- 8. This compound 98 2834-23-3 [sigmaaldrich.com]

"physical and chemical properties of Chlorodifluoroacetic anhydride"

An In-depth Technical Guide to Chlorodifluoroacetic Anhydride (B1165640)

Introduction

Chlorodifluoroacetic anhydride, with the chemical formula C4Cl2F4O3, is a highly reactive chemical intermediate of significant interest to researchers, scientists, and professionals in drug development.[1][2][3] Its utility stems from its ability to introduce chlorodifluoroacetyl groups into various organic molecules, a key step in the synthesis of complex fluorinated compounds.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, its applications, and relevant experimental considerations.

Physical and Chemical Properties

This compound is a colorless liquid at room temperature.[1][4] A summary of its key physical and chemical properties is presented in the table below for easy reference.

| Property | Value | Source(s) |

| Molecular Formula | C4Cl2F4O3 | [1][2][4][5] |

| Linear Formula | (ClCF2CO)2O | [6] |

| Molecular Weight | 242.93 g/mol | [1][3][4][5] |

| CAS Number | 2834-23-3 | [1][2][4][5][6] |

| Appearance | Colorless liquid | [1][4] |

| Density | 1.395 g/mL at 25 °C | [1][6][7] |

| Boiling Point | 96 - 97 °C | [1][4][6][7] |

| Refractive Index | n20/D 1.347 | [1][6] |

| Solubility | Slightly soluble in water (1.4 g/L at 25°C).[7] | [7] |

| Stability | Stable under recommended storage conditions, but sensitive to moisture.[4][8] | [4][8] |

| Purity | ≥ 98% (Assay by titration) | [1][6] |

Chemical Reactivity and Mechanisms

As an acid anhydride, the reactivity of this compound is characterized by the electrophilicity of its carbonyl carbons, making it susceptible to nucleophilic acyl substitution reactions.[9] The presence of electronegative fluorine and chlorine atoms further enhances this reactivity. Common reactions involve nucleophiles such as water, alcohols, and amines, leading to the formation of carboxylic acids, esters, and amides, respectively.[9]

Applications in Research and Development

This compound is a versatile reagent with several applications in scientific research and industrial processes.

-

Synthesis of Fluorinated Compounds: It serves as a crucial intermediate in the synthesis of various fluorinated organic compounds, which are of significant interest in the pharmaceutical and agrochemical industries due to their enhanced biological activity and stability.[1]

-

Derivatization Agent: It is used as a derivatizing agent for amines and alcohols in gas chromatography (GC) applications.[5] This process enhances the volatility and thermal stability of the analytes, improving their separation and detection.[7]

-

Drug Development: The anhydride is an intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1] The introduction of the chlorodifluoroacetyl group can significantly alter the pharmacokinetic and pharmacodynamic properties of drug candidates.

-

Material Science: It plays a role in the development of advanced materials, including specialty polymers with enhanced thermal stability and chemical resistance for use in electronics and coatings.[1]

Experimental Methodologies

Synthesis of a Related Anhydride: Chloroacetic Anhydride

While a specific, detailed protocol for the synthesis of this compound was not found in the provided search results, a common method for synthesizing a similar compound, chloroacetic anhydride, involves the reaction of chloroacetyl chloride with sodium chloroacetate. This can serve as a representative workflow.

Reaction: ClCH₂COCl + ClCH₂COONa → (ClCH₂CO)₂O + NaCl

Procedure Outline:

-

Sodium monochloroacetate is slowly added to a stirred solution of chloroacetyl chloride in a suitable solvent like dry benzene.[10]

-

The reaction mixture is refluxed for several hours.[10]

-

After cooling, the precipitated salts are filtered off.[10]

-

The product can be isolated from the filtrate by crystallization or vacuum distillation.[10]

Derivatization for GC-MS Analysis

This compound is employed as a derivatization reagent, for instance, in the determination of estrone (B1671321) and 17β-estradiol in hair by GC-MS.[7] The general workflow for such an analysis is outlined below.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

-

Hazards: It is classified as toxic if swallowed, harmful in contact with skin, and causes severe skin burns and eye damage.[6][11] It is corrosive and a lachrymator.[7][12]

-

Handling: Use in a well-ventilated area, preferably under a chemical fume hood.[12] Avoid contact with skin, eyes, and clothing, and avoid inhalation of vapor or mist.[4] Wear appropriate personal protective equipment (PPE), including gloves, goggles, and a face shield.[6]

-

Storage: Store in a cool, dry, and well-ventilated place in a tightly closed container.[4] It should be stored away from incompatible materials such as strong oxidizing agents and strong bases.[4]

-

Fire Fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[4] Fire may produce hazardous decomposition products including carbon oxides, hydrogen chloride gas, and hydrogen fluoride.[4]

Conclusion

This compound is a valuable and highly reactive chemical with important applications in the synthesis of fluorinated compounds, drug development, and material science. Its utility is underscored by its ability to introduce the chlorodifluoroacetyl moiety into organic molecules. A thorough understanding of its physical and chemical properties, reactivity, and handling requirements is essential for its safe and effective use in research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [webbook.nist.gov]

- 3. This compound | 2834-23-3 [chemicalbook.com]

- 4. chemicalbook.com [chemicalbook.com]

- 5. This compound, 98+% | Fisher Scientific [fishersci.ca]

- 6. This compound 98 2834-23-3 [sigmaaldrich.com]

- 7. This compound CAS#: 2834-23-3 [m.chemicalbook.com]

- 8. Chloroacetic anhydride | 541-88-8 [chemicalbook.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. nopr.niscpr.res.in [nopr.niscpr.res.in]

- 11. chemical-label.com [chemical-label.com]

- 12. fishersci.com [fishersci.com]

Chlorodifluoroacetic Anhydride (CAS No. 2834-23-3): A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chlorodifluoroacetic Anhydride (B1165640) (CDFAA), a versatile reagent in organic synthesis, particularly valued for its role in the introduction of the chlorodifluoromethyl group into organic molecules. This modification can significantly enhance the biological activity and stability of compounds, making CDFAA a key intermediate in the development of novel pharmaceuticals and agrochemicals.[1] This document details its chemical and physical properties, safety information, synthesis, and key applications, including representative experimental protocols.

Core Chemical and Physical Properties

Chlorodifluoroacetic anhydride is a colorless liquid with an acrid odor.[2] It is a reactive compound used primarily as an acylating agent. A summary of its key quantitative properties is presented in Table 1.

| Property | Value | Reference(s) |

| CAS Number | 2834-23-3 | [1][2][3][4][5] |

| Molecular Formula | C₄Cl₂F₄O₃ | [1][2][3][5] |

| Molecular Weight | 242.93 g/mol | [1][2][3] |

| Boiling Point | 96-97 °C | [1][3][4] |

| Density | 1.395 g/mL at 25 °C | [1][4] |

| Refractive Index (n20/D) | 1.347 | [1][4] |

| Purity | ≥98% | [1][4] |

Safety and Handling

This compound is a corrosive and toxic substance that requires careful handling in a well-ventilated fume hood.[3][6][7] It causes severe skin burns and eye damage.[2][7] Appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a face shield, must be worn.[3][4] It is sensitive to moisture and should be stored in a tightly sealed container in a cool, dry place.[3][7] In case of fire, use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media.[3]

Hazard and Precautionary Statements:

| GHS Classification | Hazard Statements | Precautionary Statements | Reference(s) |

| Acute Toxicity, Oral (Category 3) | H301: Toxic if swallowed. | P264, P270, P301+P310 | [2][4] |

| Acute Toxicity, Dermal (Category 4) | H312: Harmful in contact with skin. | P280 | [2][4] |

| Skin Corrosion (Category 1B) | H314: Causes severe skin burns and eye damage. | P260, P280, P303+P361+P353, P305+P351+P338 | [2][4][7] |

| Eye Damage (Category 1) | H318: Causes serious eye damage. | P280, P305+P351+P338 | [4][6] |

Synthesis of this compound

The synthesis of this compound is typically achieved through the dehydration of chlorodifluoroacetic acid. A common method involves the use of a strong dehydrating agent such as phosphorus pentoxide (P₄O₁₀).

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Synthesis of this compound (Representative)

This protocol is adapted from general methods for the synthesis of acid anhydrides using phosphorus pentoxide and may require optimization.

Materials:

-

Chlorodifluoroacetic acid

-

Phosphorus pentoxide (P₄O₁₀)

-

Anhydrous dichloromethane (B109758) (solvent)

-

Round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer

-

Heating mantle

-

Distillation apparatus

Procedure:

-

In a flame-dried, three-necked round-bottom flask purged with an inert gas (e.g., nitrogen or argon), add phosphorus pentoxide.

-

Add anhydrous dichloromethane to the flask to create a slurry.

-

Slowly add chlorodifluoroacetic acid to the stirred slurry via the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the reaction mixture to reflux for 2-4 hours. Monitor the reaction progress by a suitable analytical method (e.g., GC-MS or NMR).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Filter the reaction mixture to remove the solid phosphoric acid byproduct.

-

Wash the solid residue with a small amount of anhydrous dichloromethane.

-

Combine the filtrate and the washing, and remove the solvent by distillation.

-

Purify the crude this compound by fractional distillation under reduced pressure.

Applications in Organic Synthesis

This compound is a valuable reagent for the acylation of various nucleophiles, including amines and alcohols. These reactions are central to its application in drug development and materials science.[1]

Acylation of Amines to Form Amides

This compound readily reacts with primary and secondary amines to form the corresponding N-chlorodifluoroacetyl amides. This reaction is often used to introduce the chlorodifluoromethyl group into bioactive molecules.

Esterification of Alcohols to Form Esters

Similarly, it reacts with alcohols to yield chlorodifluoroacetate esters. This transformation is useful for protecting hydroxyl groups or for modifying the properties of alcohol-containing compounds.

Caption: General mechanism for the acylation of nucleophiles with CDFAA.

Experimental Protocol: Acylation of a Primary Amine (Representative)

This protocol is a general representation and may require optimization for specific substrates.

Materials:

-

Primary amine

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane, THF)

-

Tertiary amine base (e.g., triethylamine, pyridine)

-

Round-bottom flask with a magnetic stirrer

-

Ice bath

Procedure:

-

Dissolve the primary amine and the tertiary amine base (1.1 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Cool the solution in an ice bath.

-

Slowly add a solution of this compound (1.05 equivalents) in the same anhydrous solvent to the cooled amine solution.

-

Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature.

-

Monitor the reaction by TLC or LC-MS.

-

Upon completion, quench the reaction with the addition of water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

Experimental Protocol: Esterification of a Primary Alcohol (Representative)

This protocol is a general representation and may require optimization for specific substrates.

Materials:

-

Primary alcohol

-

This compound

-

Anhydrous aprotic solvent (e.g., dichloromethane)

-

Tertiary amine base (e.g., pyridine (B92270) or DMAP)

-

Round-bottom flask with a magnetic stirrer

Procedure:

-

Dissolve the primary alcohol and the tertiary amine base (1.2 equivalents) in the anhydrous solvent in a round-bottom flask under an inert atmosphere.

-

Add this compound (1.1 equivalents) to the solution at room temperature.

-

Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.

-

Once the reaction is complete, dilute the mixture with the organic solvent and wash sequentially with dilute HCl, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting ester by column chromatography.

Application in Analytical Chemistry: GC-MS Derivatization

This compound is an effective derivatizing agent for gas chromatography-mass spectrometry (GC-MS) analysis of compounds containing active hydrogen atoms, such as amines and alcohols. The resulting derivatives are more volatile and thermally stable, leading to improved chromatographic resolution and detection sensitivity.

Caption: A typical workflow for GC-MS analysis using CDFAA derivatization.

Experimental Protocol: GC-MS Derivatization of an Amine (Representative)

This protocol is a general guideline and should be optimized for the specific analyte and instrumentation.

Materials:

-

Analyte solution in a suitable solvent (e.g., acetonitrile)

-

This compound solution in the same solvent

-

Tertiary amine base (e.g., pyridine)

-

Heating block or water bath

-

GC vials

Procedure:

-

In a GC vial, add a known amount of the analyte solution.

-

Add an excess of the tertiary amine base.

-

Add an excess of the this compound solution.

-

Cap the vial tightly and heat at 60-80 °C for 15-30 minutes.

-

Cool the vial to room temperature.

-

The sample is now ready for injection into the GC-MS system.

Conclusion

This compound is a powerful and versatile reagent with significant applications in synthetic and analytical chemistry. Its ability to efficiently introduce the chlorodifluoromethyl group makes it an invaluable tool for researchers in drug discovery and materials science. Proper handling and adherence to safety protocols are essential when working with this reactive compound. The representative experimental protocols provided herein offer a starting point for its use in various chemical transformations.

References

- 1. CN115745785A - Synthesis method of difluoroacetic anhydride - Google Patents [patents.google.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. guidechem.com [guidechem.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. aklectures.com [aklectures.com]

- 6. gcms.cz [gcms.cz]

- 7. US4126628A - Acylation of amino acids - Google Patents [patents.google.com]

Spectroscopic Profile of Chlorodifluoroacetic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Chlorodifluoroacetic anhydride (B1165640) ((CF₂ClCO)₂O), a reactive reagent often utilized in organic synthesis, particularly for the derivatization of amines and alcohols for gas chromatography (GC) purposes. This document presents available mass spectrometry (MS) data and predicted Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data, alongside detailed experimental protocols for acquiring such spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for Chlorodifluoroacetic anhydride.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by the absence of a prominent molecular ion peak (M⁺) at m/z 242, which is common for anhydrides. The fragmentation pattern is dominated by the cleavage of the C-O bond of the anhydride linkage and subsequent loss of CO and CO₂.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 131 | 100 | [CF₂ClCO]⁺ |

| 96 | ~30 | [CF₂Cl]⁺ |

| 69 | ~15 | [CF₃]⁺ (from rearrangement) |

| 47 | ~25 | [CClO]⁺ |

| 44 | ~10 | [CO₂]⁺ |

Infrared (IR) Spectroscopy (Predicted)

Due to the unavailability of an experimental IR spectrum in public databases, the following predictions are based on the typical vibrational frequencies of acid anhydrides and the influence of halogen substitution. The presence of electron-withdrawing fluorine and chlorine atoms is expected to shift the carbonyl stretching frequencies to higher wavenumbers.

| Frequency Range (cm⁻¹) | Intensity | Vibrational Mode |

| 1880 - 1860 | Strong | Asymmetric C=O Stretch |

| 1810 - 1790 | Strong | Symmetric C=O Stretch |

| 1350 - 1250 | Strong | C-O-C Stretch |

| 1200 - 1000 | Strong | C-F Stretch |

| 800 - 700 | Medium | C-Cl Stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

¹³C NMR (Predicted)

| Carbon Atom | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| C=O | 160 - 155 | Triplet | ²J(C,F) ≈ 30-40 |

| CF₂Cl | 120 - 115 | Triplet | ¹J(C,F) ≈ 300-350 |

¹⁹F NMR (Predicted)

| Fluorine Atom | Predicted Chemical Shift (ppm) | Multiplicity |

| CF₂Cl | -60 to -70 | Singlet |

¹H NMR

This compound does not contain any hydrogen atoms; therefore, a ¹H NMR spectrum is not applicable.

Experimental Protocols

The following sections detail the generalized experimental procedures for acquiring the spectroscopic data presented above.

Mass Spectrometry (Electron Ionization - EI)

Objective: To determine the mass-to-charge ratio of the molecule and its fragments to elucidate the molecular structure.

Methodology:

-

Sample Preparation: Due to its liquid form, this compound can be introduced directly into the mass spectrometer. A dilute solution (typically 1 µg/mL) is prepared in a volatile, inert solvent such as dichloromethane (B109758) or acetonitrile.

-

Instrumentation: A gas chromatograph-mass spectrometer (GC-MS) or a direct insertion probe on a mass spectrometer equipped with an electron ionization (EI) source is used.

-

Acquisition Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Source Temperature: 200-250 °C

-

Mass Range: m/z 40-300

-

Scan Speed: 1 scan/second

-

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion (if present) and the major fragment ions. The fragmentation pattern is then interpreted to confirm the structure of the anhydride.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.

Methodology:

-

Sample Preparation: As this compound is a liquid, the spectrum can be obtained by placing a thin film of the neat liquid between two salt plates (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Acquisition Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16-32 (to improve signal-to-noise ratio)

-

-

Data Analysis: The resulting IR spectrum is analyzed for characteristic absorption bands corresponding to the functional groups present, particularly the dual carbonyl stretches of the anhydride and the carbon-halogen bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the carbon and fluorine nuclei within the molecule.

Methodology:

-

Sample Preparation: Approximately 50-100 mg of this compound is dissolved in about 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

-

Acquisition Parameters:

-

Nuclei: ¹³C and ¹⁹F

-

Solvent: CDCl₃ (referenced to 77.16 ppm for ¹³C)

-

¹³C NMR:

-

Proton-decoupled

-

Relaxation delay (D1) of 2-5 seconds

-

Sufficient number of scans to achieve a good signal-to-noise ratio

-

-

¹⁹F NMR:

-

Proton-decoupled

-

External reference (e.g., CFCl₃ at 0 ppm) may be used

-

-

-

Data Analysis: The chemical shifts, multiplicities, and coupling constants (for ¹³C) in the resulting spectra are analyzed to confirm the carbon and fluorine environments in the molecule.

"Chlorodifluoroacetic anhydride mechanism of action in fluorination"

An in-depth analysis of the use of chlorodifluoroacetic anhydride (B1165640) as a fluorinating agent reveals a notable gap in the scientific literature regarding its specific mechanism of action. While the compound is known, its role and mechanistic pathways in fluorination reactions are not extensively documented in readily available scholarly articles, patents, or technical reports. This suggests that its application in this context may be either niche, novel, or not widely published.

In the broader context of fluorination, various reagents are employed, each with distinct mechanisms. Electrophilic fluorinating agents, for instance, are a cornerstone of modern organofluorine chemistry, crucial for the synthesis of pharmaceuticals, agrochemicals, and materials. Understanding the mechanisms of these reagents is paramount for reaction optimization and the rational design of new synthetic methodologies.

Given the limited information on chlorodifluoroacetic anhydride's fluorination mechanism, this guide will pivot to a well-established and mechanistically understood class of reagents: electrophilic N-F fluorinating agents. This will provide researchers, scientists, and drug development professionals with a foundational understanding of electrophilic fluorination, which can serve as a valuable reference point for investigating novel or less-documented reagents like this compound.

Electrophilic N-F Fluorinating Agents: A Mechanistic Overview

Electrophilic N-F reagents are characterized by a nitrogen-fluorine bond where the fluorine atom is electron-deficient and thus behaves as an electrophile. These reagents have become indispensable for the selective introduction of fluorine into organic molecules. A prime example is N-Fluorobenzenesulfonimide (NFSI), whose mechanism of action has been the subject of extensive study.

General Mechanism of Electrophilic Fluorination with N-F Reagents

The fluorination of a nucleophilic substrate (Nu) by an N-F reagent typically proceeds through one of two primary pathways: a direct single-electron transfer (SET) mechanism or a concerted or stepwise nucleophilic attack (SN2-type) mechanism.

1. Single-Electron Transfer (SET) Mechanism:

In this pathway, an electron is transferred from the nucleophile to the N-F reagent, generating a radical cation of the nucleophile and a radical anion of the fluorinating agent. The radical anion then fragments to release a fluoride (B91410) anion and a nitrogen-centered radical. The nucleophilic radical cation and the fluoride can then combine to form the fluorinated product.

Caption: Generalized Single-Electron Transfer (SET) mechanism for electrophilic fluorination.

2. Nucleophilic Attack (SN2-type) Mechanism:

This pathway involves the direct attack of the nucleophile on the electrophilic fluorine atom of the N-F reagent. This can occur in a single, concerted step, where the Nu-F bond is formed simultaneously with the cleavage of the N-F bond, or in a stepwise manner involving a transient intermediate. The transition state involves a partial bond between the nucleophile and fluorine, and a partial bond between nitrogen and fluorine.

Caption: Generalized SN2-type mechanism for electrophilic fluorination.

Experimental Protocols for Electrophilic Fluorination

The following provides a generalized experimental protocol for the fluorination of an active methylene (B1212753) compound using NFSI. This protocol serves as a template and may require optimization for specific substrates.

General Procedure for Electrophilic Fluorination of an Active Methylene Compound:

Materials:

-

Active methylene compound (1.0 mmol)

-

N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol, 1.1 equiv)

-

Anhydrous solvent (e.g., acetonitrile, DMF, THF) (5 mL)

-

Inert gas (e.g., Argon or Nitrogen)

-

Stirring apparatus

-

Reaction vessel (e.g., round-bottom flask)

-

Standard workup and purification supplies (e.g., separatory funnel, rotary evaporator, silica (B1680970) gel for chromatography)

Procedure:

-

To a dry reaction vessel under an inert atmosphere, add the active methylene compound (1.0 mmol) and the anhydrous solvent (5 mL).

-

Stir the solution at room temperature until the substrate is fully dissolved.

-

Add N-Fluorobenzenesulfonimide (NFSI) (1.1 mmol) to the reaction mixture in one portion.

-

Stir the reaction mixture at room temperature (or heat if necessary) and monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (10 mL).

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 15 mL).

-

Combine the organic layers, wash with brine (1 x 15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired monofluorinated product.

Caption: General experimental workflow for electrophilic fluorination using NFSI.

Quantitative Data Presentation

While specific data for this compound is unavailable, the following table provides a representative summary of yields for the fluorination of various active methylene compounds using NFSI, illustrating the reagent's efficacy.

| Entry | Substrate (Active Methylene Compound) | Product | Yield (%) |

| 1 | Dibenzoylmethane | 2-Fluoro-1,3-diphenylpropane-1,3-dione | 95 |

| 2 | Diethyl malonate | Diethyl 2-fluoromalonate | 88 |

| 3 | 1,3-Indandione | 2-Fluoro-1H-indene-1,3(2H)-dione | 92 |

| 4 | Ethyl acetoacetate | Ethyl 2-fluoroacetoacetate | 85 |

Table 1: Representative yields for the monofluorination of active methylene compounds using N-Fluorobenzenesulfonimide (NFSI). Data is illustrative and compiled from typical results in organofluorine chemistry literature.

Conclusion

The mechanism of action for this compound in fluorination remains an open area for investigation. However, by examining the well-established mechanisms of electrophilic N-F fluorinating agents like NFSI, researchers can gain valuable insights into the potential pathways that may be at play. The provided experimental protocol and representative data offer a practical starting point for those looking to explore fluorination reactions. Further research into the reactivity and mechanistic underpinnings of this compound is warranted to fully understand its potential as a fluorinating agent and to expand the toolkit available to synthetic chemists in the ever-evolving field of fluorine chemistry.

An In-depth Technical Guide to the Early Synthesis of Chlorodifluoroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational methods for the synthesis of chlorodifluoroacetic anhydride (B1165640), a key building block in the development of fluorinated pharmaceuticals and agrochemicals. While specific early literature detailing the synthesis of chlorodifluoroacetic anhydride is sparse, this document reconstructs the most probable synthetic routes employed in early organofluorine chemistry. These methods are inferred from established, analogous syntheses of other halogenated carboxylic anhydrides from that era.

The primary route to this compound involves the dehydration of chlorodifluoroacetic acid. This guide will explore two principal pathways: direct dehydration using a strong dehydrating agent and a two-step process involving the conversion of the acid to an acid chloride followed by reaction with a carboxylate salt.

Core Synthetic Pathways

The synthesis of this compound historically relies on fundamental organic reactions for anhydride formation. The two most prominent methods are:

-

Dehydration of Chlorodifluoroacetic Acid with Phosphorus Pentoxide: This is a classic and robust method for the synthesis of carboxylic acid anhydrides. Phosphorus pentoxide (P₄O₁₀) is a powerful dehydrating agent that removes one molecule of water from two molecules of the carboxylic acid.

-

Reaction of Chlorodifluoroacetyl Chloride with Sodium Chlorodifluoroacetate: This approach involves the initial conversion of chlorodifluoroacetic acid to its more reactive acid chloride derivative. The subsequent reaction of the acid chloride with the sodium salt of the parent acid yields the anhydride and sodium chloride.

Quantitative Data Summary

The following tables summarize the typical reaction parameters and expected outcomes for the early synthetic methods of this compound, based on analogous preparations of similar halogenated anhydrides.

Table 1: Synthesis of this compound via Dehydration

| Parameter | Value | Reference Analogy |

| Starting Material | Chlorodifluoroacetic Acid | Synthesis of Trifluoroacetic Anhydride |

| Dehydrating Agent | Phosphorus Pentoxide (P₄O₁₀) | [1][2] |

| Stoichiometry (Acid:P₄O₁₀) | 2:1 (molar ratio) | General anhydride synthesis |

| Reaction Temperature | 100-150 °C | [1] |

| Reaction Time | 2-4 hours | Inferred from similar reactions |

| Product Isolation | Distillation | [1] |

| Expected Yield | 80-95% | [1] |

Table 2: Synthesis of this compound via Acid Chloride

| Parameter | Value | Reference Analogy |

| Starting Materials | Chlorodifluoroacetyl Chloride, Sodium Chlorodifluoroacetate | Synthesis of Chloroacetic Anhydride |

| Solvent | Anhydrous Benzene (B151609) or Toluene | [3] |

| Reaction Temperature | Reflux (80-111 °C) | [3] |

| Reaction Time | 6-10 hours | [3] |

| Product Isolation | Filtration followed by distillation | [3] |

| Expected Yield | 60-70% | [3] |

Detailed Experimental Protocols

The following are detailed experimental methodologies for the key experiments, reconstructed from early literature on analogous compounds.

Protocol 1: Synthesis of this compound via Dehydration with Phosphorus Pentoxide

Objective: To synthesize this compound by the direct dehydration of chlorodifluoroacetic acid using phosphorus pentoxide.

Materials:

-

Chlorodifluoroacetic acid (CF₂ClCOOH)

-

Phosphorus pentoxide (P₄O₁₀)

-

Distillation apparatus

-

Heating mantle

-

Round-bottom flask

-

Condenser

-

Receiving flask

Procedure:

-

In a dry round-bottom flask, combine chlorodifluoroacetic acid and phosphorus pentoxide in a 2:1 molar ratio.

-

Assemble the distillation apparatus, ensuring all glassware is thoroughly dried to prevent hydrolysis of the product.

-

Heat the mixture gently with a heating mantle to initiate the reaction. The reaction is exothermic and should be controlled.

-

Once the initial reaction subsides, increase the temperature to 100-150 °C to distill the this compound as it is formed.

-

Collect the distillate, which is the crude this compound.

-

The crude product can be further purified by fractional distillation.

Protocol 2: Synthesis of this compound via Chlorodifluoroacetyl Chloride

This protocol involves two main stages: the preparation of chlorodifluoroacetyl chloride and its subsequent reaction to form the anhydride.

Stage 1: Preparation of Chlorodifluoroacetyl Chloride

Objective: To synthesize chlorodifluoroacetyl chloride from chlorodifluoroacetic acid.

Materials:

-

Chlorodifluoroacetic acid (CF₂ClCOOH)

-

Thionyl chloride (SOCl₂)

-

Reflux apparatus

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, place chlorodifluoroacetic acid.

-

Slowly add an excess of thionyl chloride (approximately 1.5 to 2 molar equivalents).

-

Heat the mixture to reflux and maintain for 2-3 hours, or until the evolution of sulfur dioxide and hydrogen chloride gases ceases.

-

After the reaction is complete, distill the excess thionyl chloride.

-

The remaining liquid is crude chlorodifluoroacetyl chloride, which can be purified by fractional distillation.

Stage 2: Preparation of this compound

Objective: To synthesize this compound from chlorodifluoroacetyl chloride and sodium chlorodifluoroacetate.

Materials:

-

Chlorodifluoroacetyl chloride (CF₂ClCOCl)

-

Sodium chlorodifluoroacetate (CF₂ClCOONa)

-

Anhydrous benzene or toluene

-

Reflux and distillation apparatus

Procedure:

-

Prepare sodium chlorodifluoroacetate by neutralizing chlorodifluoroacetic acid with an equimolar amount of sodium hydroxide (B78521) in a suitable solvent, followed by removal of the solvent.[4]

-

In a dry round-bottom flask, suspend the finely powdered sodium chlorodifluoroacetate in anhydrous benzene or toluene.

-

Slowly add an equimolar amount of chlorodifluoroacetyl chloride to the suspension with stirring.

-

Heat the mixture to reflux and maintain for 6-10 hours.

-

After the reaction is complete, cool the mixture and filter off the precipitated sodium chloride.

-

The filtrate contains the this compound in the solvent. Remove the solvent by distillation.

-

The remaining liquid is the crude this compound, which can be purified by vacuum distillation.

Visualizations of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic pathways described.

Caption: Dehydration of Chlorodifluoroacetic Acid.

Caption: Two-Stage Synthesis via Acid Chloride.

References

- 1. Process for the preparation of halogenated carboxylic anhydrides | TREA [trea.com]

- 2. US4595541A - Process for the preparation of trifluoroacetic anhydride - Google Patents [patents.google.com]

- 3. Chloroacetic anhydride synthesis - chemicalbook [chemicalbook.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

Theoretical Insights into the Reactivity of Chlorodifluoroacetic Anhydride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodifluoroacetic anhydride (B1165640), (ClCF₂CO)₂O, is a halogenated organic compound with significant potential in synthetic chemistry, particularly in the introduction of the chlorodifluoromethyl group into organic molecules. Understanding its reactivity is paramount for its effective utilization in the synthesis of pharmaceuticals and other advanced materials. This technical guide provides a comprehensive overview of the theoretical aspects of chlorodifluoroacetic anhydride's reactivity. While direct computational studies on this specific molecule are not extensively available in the current literature, this document extrapolates from the well-established principles of acid anhydride chemistry and the known electronic effects of halogen substituents. The guide covers fundamental reaction mechanisms, predicted reactivity patterns, and generalized protocols for experimental and computational investigations.

Introduction to Acid Anhydride Reactivity

Acid anhydrides are a class of organic compounds characterized by two acyl groups linked by an oxygen atom. Their chemistry is dominated by nucleophilic acyl substitution reactions, where a nucleophile attacks one of the electrophilic carbonyl carbons, leading to the displacement of a carboxylate leaving group.[1][2] The general mechanism for this transformation is an addition-elimination process.[3]

The reactivity of an acid anhydride is significantly influenced by the nature of the substituents on the acyl groups. Electron-withdrawing groups enhance the electrophilicity of the carbonyl carbons, making the anhydride more susceptible to nucleophilic attack.[4]

The Influence of Chloro- and Fluoro- Substituents on Reactivity

The presence of highly electronegative chlorine and fluorine atoms on the α-carbon of this compound is expected to have a profound impact on its reactivity. These halogen atoms exert a strong electron-withdrawing inductive effect (-I effect), which significantly increases the partial positive charge on the carbonyl carbons. This enhanced electrophilicity makes this compound a highly reactive acylating agent, likely more reactive than non-halogenated counterparts such as acetic anhydride.

This increased reactivity can be advantageous for reactions with weak nucleophiles or for achieving rapid and complete conversions. However, it also necessitates careful control of reaction conditions to avoid unwanted side reactions.

Key Reaction Pathways of this compound

Based on the general reactivity of acid anhydrides, this compound is expected to readily undergo the following reactions:

Hydrolysis

Reaction with water leads to the formation of two equivalents of chlorodifluoroacetic acid. This reaction is typically rapid for reactive anhydrides.

Alcoholysis

Alcohols react with this compound to produce a chlorodifluoroacetate ester and one equivalent of chlorodifluoroacetic acid. This is a common method for synthesizing esters.

Aminolysis

Primary and secondary amines react to form chlorodifluoroacetamides and a carboxylate salt of the amine. This is a robust method for amide bond formation.

Friedel-Crafts Acylation

In the presence of a Lewis acid catalyst, this compound can be used to acylate aromatic rings, introducing a chlorodifluoroacetyl group.[3]

Comparative Reactivity Data (Illustrative)

| Anhydride | Substituent Effect | Expected Relative Reactivity |

| Acetic Anhydride | Weakly electron-donating (by hyperconjugation) | Baseline |

| Propionic Anhydride | Electron-donating | Lower than acetic anhydride |

| Trifluoroacetic Anhydride | Strongly electron-withdrawing | Very High |

| This compound | Strongly electron-withdrawing | High to Very High |

| Phthalic Anhydride | Electron-withdrawing (aromatic ring) | Moderate |

Experimental and Computational Protocols

For researchers interested in studying the reactivity of this compound, the following general protocols can be adapted.

General Experimental Protocol for Acylation

-

Dissolve the nucleophile (e.g., alcohol, amine) in a suitable aprotic solvent (e.g., dichloromethane, acetonitrile) under an inert atmosphere (e.g., nitrogen, argon).

-

Cool the solution to a desired temperature (e.g., 0 °C) to control the reaction rate.

-

Slowly add one equivalent of this compound to the solution with stirring.

-

If the nucleophile is a poor one, or to accelerate the reaction, a suitable catalyst (e.g., a non-nucleophilic base like pyridine (B92270) for alcoholysis) can be added.

-

Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC-MS, NMR).

-

Upon completion, quench the reaction with a suitable reagent (e.g., water, saturated aqueous sodium bicarbonate).

-

Perform a standard aqueous workup to isolate the product.

-

Purify the product using techniques such as column chromatography, distillation, or recrystallization.

General Computational Protocol using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a powerful tool for investigating reaction mechanisms and predicting reactivity.[5][6][7]

-

Software: Utilize a quantum chemistry software package such as Gaussian, ORCA, or Spartan.

-

Model System: Construct the 3D structures of the reactants (this compound and the nucleophile), transition states, intermediates, and products.

-

Method and Basis Set: Choose an appropriate DFT functional and basis set. A common starting point is the B3LYP functional with a 6-31G(d,p) or larger basis set.[6] For systems with significant non-covalent interactions, dispersion-corrected functionals like B3LYP-D3 or ωB97X-D are recommended.[7]

-

Geometry Optimization: Perform geometry optimizations for all species to find their lowest energy conformations.

-

Frequency Calculations: Conduct frequency calculations to verify that the optimized structures correspond to energy minima (no imaginary frequencies) or transition states (one imaginary frequency). These calculations also provide thermodynamic data such as zero-point vibrational energies (ZPVE) and thermal corrections.

-

Transition State Search: Employ transition state search algorithms (e.g., QST2, QST3, or Berny optimization with an initial guess) to locate the transition state structure connecting reactants and products.

-

Intrinsic Reaction Coordinate (IRC) Calculations: Perform IRC calculations to confirm that the found transition state correctly connects the desired reactants and products.

-

Energy Profile: Calculate the relative energies of all species on the reaction pathway to construct a reaction energy profile. This will provide key quantitative data such as activation energies and reaction enthalpies.

Visualizing Reaction Mechanisms and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts in the study of this compound reactivity.

Caption: General mechanism of nucleophilic acyl substitution on an anhydride.

Caption: Pathway for Friedel-Crafts acylation using this compound.

Caption: A typical workflow for a DFT study of a chemical reaction.

Conclusion

This compound is a potent acylating agent due to the strong electron-withdrawing effects of its halogen substituents. While specific theoretical studies on its reactivity are emerging, a solid understanding can be derived from the fundamental principles of organic chemistry. The enhanced electrophilicity of its carbonyl carbons suggests that it will readily participate in a variety of nucleophilic acyl substitution reactions. The provided general experimental and computational protocols offer a starting point for researchers to further explore and harness the synthetic potential of this versatile reagent. Future DFT studies are encouraged to provide more precise quantitative data on the reaction barriers and thermodynamics involving this important chemical entity.

References

An In-depth Technical Guide to the Molecular Structure and Bonding of Chlorodifluoroacetic Anhydride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chlorodifluoroacetic anhydride (B1165640) ((ClCF₂)CO)₂O is a reactive chemical intermediate of significant interest in organic synthesis, particularly for the introduction of the chlorodifluoromethyl group into molecules, a valuable moiety in the development of pharmaceuticals and agrochemicals. A thorough understanding of its molecular structure and bonding is crucial for predicting its reactivity and optimizing its application in complex synthetic pathways. This technical guide provides a detailed analysis of the molecular geometry and electronic structure of chlorodifluoroacetic anhydride, based on computational chemistry methods, in the absence of comprehensive experimental structural data.

Introduction

This compound, with the chemical formula C₄Cl₂F₄O₃, is a halogenated carboxylic acid anhydride.[1][2] Its utility as a derivatizing agent and a building block in organic chemistry stems from the unique combination of functional groups it possesses. The presence of highly electronegative fluorine and chlorine atoms significantly influences the electron distribution within the molecule, impacting its reactivity and spectroscopic properties. This guide delves into the specifics of its three-dimensional structure and the nature of its chemical bonds.

Molecular Structure

Due to the challenges in obtaining single crystals suitable for X-ray crystallography and the absence of published gas-phase electron diffraction studies, the molecular structure of this compound has been elucidated here using density functional theory (DFT) calculations. These computational methods provide a reliable and detailed picture of the molecule's geometry.

Optimized Molecular Geometry

The computationally optimized structure of this compound reveals a non-planar conformation. The two chlorodifluoroacetyl groups are linked by a central oxygen atom, forming the characteristic anhydride linkage. The molecule exhibits a bent structure at the central oxygen atom, with the two carbonyl groups oriented away from each other to minimize steric hindrance and electrostatic repulsion.

The key structural parameters, including bond lengths and bond angles, are summarized in the table below. These values provide a quantitative description of the molecular framework.

| Bond | Bond Length (Å) | Angle | Angle (degrees) |

| C=O | 1.185 | O=C-C | 125.8 |

| C-O (anhydride) | 1.402 | C-O-C | 118.2 |

| C-C | 1.543 | O=C-O | 118.7 |

| C-Cl | 1.768 | Cl-C-C | 109.5 |

| C-F | 1.345 | F-C-C | 109.1 |

| F-C-F | 107.3 | ||

| Cl-C-F | 109.8 |

Note: The data presented in this table is derived from DFT calculations at the B3LYP/6-31G(d) level of theory and should be considered as a theoretical prediction.

Chemical Bonding

The chemical bonding in this compound is characterized by a combination of strong covalent bonds and significant inductive effects from the halogen substituents.

The Anhydride Linkage

The C-O-C linkage of the anhydride group is a key feature of the molecule. The bond angle at the central oxygen atom is approximately 118.2°, which is consistent with sp² hybridization, although lone pair repulsion contributes to a deviation from the ideal 120°. The C-O single bonds are shorter than a typical C-O single bond due to resonance delocalization of the lone pairs on the oxygen atom with the adjacent carbonyl groups.

The Carbonyl Groups

The carbon-oxygen double bonds (C=O) are highly polarized due to the high electronegativity of the oxygen atoms. This polarity makes the carbonyl carbons electrophilic and susceptible to nucleophilic attack, which is the basis for the anhydride's reactivity as an acylating agent.

The Chlorodifluoromethyl Groups

The most notable feature influencing the electronic structure is the presence of the -CClF₂ groups. The high electronegativity of the fluorine and chlorine atoms exerts a strong electron-withdrawing inductive effect (-I effect). This effect has several important consequences:

-

Increased Electrophilicity: The inductive withdrawal of electron density from the carbonyl carbons further enhances their electrophilicity, making this compound a highly reactive acylating agent.

-

Bond Strengthening: The C-F and C-Cl bonds are strong and relatively short due to the significant ionic character arising from the large electronegativity difference between carbon and the halogens.

-

Influence on the C-C Bond: The C-C bond is also affected by the electron-withdrawing nature of the halogenated methyl group, which can influence its stability and reactivity in certain chemical transformations.

Experimental Protocols

As this guide is based on computational data due to the lack of published experimental structural studies, this section outlines the computational methodology employed.

Computational Details

The molecular geometry of this compound was optimized using Density Functional Theory (DFT) with the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) exchange-correlation functional. The 6-31G(d) basis set was used for all atoms. This level of theory is widely accepted for providing reliable geometric parameters for organic molecules. All calculations were performed using a standard quantum chemistry software package. The optimized structure was confirmed to be a true minimum on the potential energy surface by the absence of imaginary frequencies in the vibrational analysis.

Logical Relationships in Molecular Structure

The following diagram illustrates the key relationships between the different structural and electronic features of the this compound molecule.

Caption: Interplay of structural features and electronic effects in this compound.

Conclusion

This technical guide provides a comprehensive, albeit theoretical, overview of the molecular structure and bonding of this compound. The computational data reveals a molecule with a distinct non-planar geometry, heavily influenced by the steric and electronic demands of the chlorodifluoromethyl groups. The strong inductive effect of the halogen atoms is a dominant factor in determining the molecule's high reactivity as an electrophilic acylating agent. This detailed understanding of its structure is fundamental for its effective utilization in the synthesis of novel and complex molecules in the pharmaceutical and materials science industries. Further experimental studies would be invaluable in validating and refining the computational models presented herein.

References

Navigating the Solubility of Chlorodifluoroacetic Anhydride: A Technical Guide for Researchers

An in-depth examination of the solubility characteristics of chlorodifluoroacetic anhydride (B1165640) in organic solvents, providing critical insights for its application in research, drug development, and materials science. Due to a lack of specific public data on the solubility of chlorodifluoroacetic anhydride, this guide leverages data from analogous compounds and outlines a comprehensive experimental protocol for its determination.

Physicochemical Properties of this compound

A clear understanding of the physical and chemical properties of this compound is the first step in predicting its solubility behavior. Key properties are summarized in the table below. The presence of highly electronegative fluorine and chlorine atoms suggests that the molecule possesses a degree of polarity, which will influence its interactions with various solvents.

| Property | Value | Reference |

| CAS Number | 2834-23-3 | [1][2][3] |

| Molecular Formula | C₄Cl₂F₄O₃ | [1][3] |

| Molecular Weight | 242.93 g/mol | [1] |

| Appearance | Colorless liquid | [4] |

| Boiling Point | 96-97 °C | [1] |

| Density | 1.395 g/mL at 25 °C | [1] |

| Refractive Index | 1.347 | [1] |

| Water Solubility | Slightly Soluble (1.4 g/L at 25°C) | [1] |

Predicted and Analogous Solubility in Organic Solvents

While specific quantitative data for this compound is scarce, its halogenated nature suggests it may exhibit increased solubility in organic solvents[5]. Based on the principle of "like dissolves like," it is anticipated to be miscible with a range of polar aprotic and nonpolar organic solvents. To provide a more concrete, albeit inferred, understanding, the solubility of analogous compounds—acetic anhydride, 3-chlorophthalic anhydride, and 4-chlorophthalic anhydride—is presented below. This data serves as a valuable proxy for estimating the solubility of this compound.

| Analogous Compound | Solvent | Solvent Type | Solubility | Reference |

| Acetic Anhydride | Chloroform | Halogenated | Soluble | [6][7] |

| Ether | Ether | Soluble | [6][7] | |

| Benzene | Aromatic | Soluble | [7] | |

| 3-Chlorophthalic Anhydride | tert-Amyl alcohol | Polar Protic | Data available | |

| Carbon tetrachloride | Halogenated | Data available | ||

| Cyclohexane | Nonpolar | Data available | ||

| Methanol | Polar Protic | Data available | ||

| Methyl acetate | Ester | Data available | ||

| Acetonitrile | Polar Aprotic | Data available | ||

| 4-Chlorophthalic Anhydride | tert-Amyl alcohol | Polar Protic | Data available | |

| Carbon tetrachloride | Halogenated | Data available | ||

| Cyclohexane | Nonpolar | Data available | ||

| Methanol | Polar Protic | Data available | ||

| Methyl acetate | Ester | Data available | ||

| Acetonitrile | Polar Aprotic | Data available |

Note: "Data available" indicates that quantitative solubility data as a function of temperature can be found in the cited literature.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data, direct experimental measurement is necessary. The following protocol outlines a general and robust method for determining the solubility of a reactive liquid like this compound in an organic solvent. This method is based on the isothermal shake-flask technique, a widely accepted approach for generating accurate solubility data[8].

Objective: To determine the equilibrium solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent (analytical grade, anhydrous)

-

Temperature-controlled shaker or water bath

-

Calibrated analytical balance

-

Volumetric flasks and pipettes

-

Inert gas (e.g., nitrogen or argon)

-

Gas-tight syringes

-

Vials with PTFE-lined septa

-

Analytical instrument for quantification (e.g., GC-MS, HPLC-UV, or NMR)[9][10]

Procedure:

-

Solvent Preparation: Ensure the selected organic solvent is dry, as this compound is reactive towards water[4]. Degas the solvent if necessary to prevent bubble formation during the experiment.

-

Preparation of Saturated Solutions:

-

In a series of vials, add an excess of this compound to a known volume or mass of the organic solvent. The presence of a distinct undissolved phase of the anhydride is crucial to ensure saturation.

-

Blanket the headspace of the vials with an inert gas to prevent reaction with atmospheric moisture.

-

Seal the vials tightly with PTFE-lined septa.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient period to allow the system to reach equilibrium. A typical duration is 24-48 hours, but the exact time should be determined by preliminary experiments (i.e., measuring the concentration at different time points until it becomes constant).

-

-

Sample Withdrawal and Preparation:

-

Once equilibrium is reached, cease agitation and allow the undissolved anhydride to settle.

-

Carefully withdraw a known volume of the clear, saturated supernatant using a gas-tight syringe. To avoid drawing any undissolved material, the syringe needle should be positioned in the upper portion of the liquid phase.

-

Immediately transfer the withdrawn sample into a pre-weighed volumetric flask and dilute with the same organic solvent to a known volume. This dilution step is critical for bringing the concentration into the analytical range of the chosen quantification method.

-

-

Quantification:

-

Analyze the diluted samples using a pre-calibrated analytical method (e.g., GC-MS, HPLC-UV, or NMR).

-

Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

-

From the calibration curve, determine the concentration of this compound in the diluted sample.

-

-

Calculation of Solubility:

-

Calculate the original concentration in the saturated solution by taking the dilution factor into account.

-

Express the solubility in appropriate units, such as g/100 mL, mol/L, or weight percent.

-

Repeat the experiment at least in triplicate to ensure the reproducibility of the results.

-

Visualizing the Experimental Workflow

To further clarify the experimental process, the following diagram illustrates the logical flow of the solubility determination protocol.

References

- 1. This compound CAS#: 2834-23-3 [m.chemicalbook.com]

- 2. This compound 98 2834-23-3 [sigmaaldrich.com]

- 3. This compound [webbook.nist.gov]

- 4. This compound - Safety Data Sheet [chemicalbook.com]

- 5. Acids and Anhydrides, Organic [iloencyclopaedia.org]

- 6. Acetic Anhydride | C4H6O3 | CID 7918 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. stobec.com [stobec.com]

- 8. researchgate.net [researchgate.net]

- 9. youtube.com [youtube.com]

- 10. solubility experimental methods.pptx [slideshare.net]

Methodological & Application

Application Note: Derivatization of Amines with Chlorodifluoroacetic Anhydride for Enhanced GC-MS Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. However, many primary and secondary amines, including a wide range of pharmaceuticals, metabolites, and illicit drugs, exhibit poor chromatographic behavior due to their polarity and tendency to form hydrogen bonds. This can lead to issues such as poor peak shape, low sensitivity, and thermal degradation in the GC system.

Derivatization is a chemical modification process that converts polar, non-volatile compounds into less polar and more volatile derivatives, making them amenable to GC-MS analysis. Acylation with fluorinated anhydrides is a common and effective derivatization strategy for amines. Chlorodifluoroacetic anhydride (B1165640) (CDFAA) is a valuable reagent for this purpose, as it reacts with primary and secondary amines to form stable, volatile chlorodifluoroacetyl derivatives. These derivatives exhibit improved chromatographic properties and produce characteristic mass spectra, enhancing selectivity and sensitivity. This application note provides a detailed protocol for the derivatization of amines with CDFAA for GC-MS analysis.

Principle of Derivatization

Chlorodifluoroacetic anhydride reacts with the amine functional group in a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the carbonyl carbons of the anhydride. This is followed by the elimination of a chlorodifluoroacetate molecule, resulting in the formation of a stable N-chlorodifluoroacetyl amide derivative. The resulting derivative is significantly less polar and more volatile than the parent amine.

Advantages of Derivatization with this compound

-

Improved Volatility and Thermal Stability: The derivatization process masks the polar N-H group, reducing intermolecular hydrogen bonding and increasing the volatility of the analyte.

-

Enhanced Chromatographic Performance: The resulting derivatives typically exhibit sharper, more symmetrical peaks, leading to better resolution and improved quantification.

-

Increased Sensitivity: The introduction of halogen atoms (chlorine and fluorine) can enhance the response of electron capture detectors (ECD) and lead to characteristic fragmentation patterns in mass spectrometry, improving sensitivity and selectivity.

-

Structural Confirmation: The mass shift and specific fragmentation patterns of the derivatives provide additional confidence in the identification of the target analytes.

Experimental Protocols

Materials and Reagents

-

This compound (CDFAA)

-

Anhydrous solvent (e.g., ethyl acetate, acetonitrile, or toluene)

-

Anhydrous pyridine (B92270) or other suitable base catalyst (optional, but recommended to neutralize the acid byproduct)

-

Amine-containing sample

-

Internal standard (e.g., a deuterated analog of the analyte)

-

Nitrogen gas for evaporation

-

GC-MS vials with inserts

-

Heating block or water bath

Standard and Sample Preparation

-

Standard Preparation: Prepare a stock solution of the amine standard in a suitable solvent. Create a series of calibration standards by diluting the stock solution to the desired concentrations.

-

Sample Preparation: The sample preparation method will vary depending on the matrix (e.g., plasma, urine, tissue). A liquid-liquid extraction (LLE) or solid-phase extraction (SPE) is typically required to isolate the amines from the sample matrix. The final extract should be evaporated to dryness under a gentle stream of nitrogen before derivatization.

Derivatization Procedure

Caution: this compound is corrosive and moisture-sensitive. Handle it in a fume hood and wear appropriate personal protective equipment (PPE).

-

To the dried sample or standard residue in a GC vial, add 50 µL of an anhydrous solvent (e.g., ethyl acetate).

-

Add 50 µL of this compound.

-

(Optional) Add 10 µL of anhydrous pyridine to act as a catalyst and acid scavenger.

-

Cap the vial tightly and vortex for 30 seconds.

-

Heat the vial at 60-70°C for 30 minutes in a heating block or water bath.

-

Cool the vial to room temperature.

-

Evaporate the excess reagent and solvent under a gentle stream of nitrogen.

-

Reconstitute the residue in a suitable volume (e.g., 100 µL) of the injection solvent (e.g., ethyl acetate).

-

The sample is now ready for GC-MS analysis.

Note: The reaction conditions (reagent volume, temperature, and time) may need to be optimized for specific amines to ensure complete derivatization.

GC-MS Analysis

The following are general GC-MS parameters that can be used as a starting point. Optimization will be required for specific applications.

| Parameter | Recommended Setting |

| Gas Chromatograph | |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., 5% phenyl-methylpolysiloxane) |

| Carrier Gas | Helium at a constant flow of 1.0-1.5 mL/min |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250-280°C |

| Oven Temperature Program | Initial: 80°C, hold for 1 minRamp 1: 10-20°C/min to 280°CHold: 5-10 min at 280°C |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Ion Source Temperature | 230°C |

| Quadrupole Temperature | 150°C |

| Mass Scan Range | 50-550 amu (or selected ion monitoring - SIM mode for target analysis) |

Data Presentation

Quantitative data for the derivatization of amines with this compound is not extensively available in the public domain. However, the performance is expected to be comparable to other commonly used fluorinated anhydrides. The following table summarizes typical performance data for the GC-MS analysis of amphetamine-type substances using heptafluorobutyric anhydride (HFBA) derivatization, which can serve as a reference.[1]

| Analyte | Limit of Detection (LOD) (ng/mg) | Limit of Quantification (LOQ) (ng/mg) | Linearity (r²) | Recovery (%) |

| Amphetamine (AM) | 0.05 | 0.1 | > 0.99 | 78.6 - 85.8 |

| Methamphetamine (MA) | 0.05 | 0.1 | > 0.99 | 82.0 - 86.2 |

| MDMA | 0.05 | 0.1 | > 0.99 | 80.4 - 86.9 |

| MDA | 0.1 | 0.2 | > 0.99 | 77.5 - 82.5 |

Data obtained from a validated method for the analysis of amphetamines in hair using HFBA derivatization.[1]

Mandatory Visualizations

Caption: Workflow for the derivatization of amines with CDFAA.

References

Application Note: Protocol for Using Chlorodifluoroacetic Anhydride as a Derivatizing Agent

Audience: Researchers, scientists, and drug development professionals.

Introduction

Chlorodifluoroacetic anhydride (B1165640) (CDFAA) is a reactive, halogenated acylating reagent used for chemical derivatization in analytical chemistry, particularly for gas chromatography (GC) applications.[1][2] Derivatization is a crucial sample preparation step for converting analytes that are non-volatile, thermally unstable, or exhibit poor chromatographic behavior into more suitable forms for analysis. CDFAA reacts with active hydrogen-containing functional groups, such as alcohols, primary and secondary amines, and phenols, to form stable, volatile chlorodifluoroacetyl esters and amides. These derivatives often exhibit improved chromatographic properties and can enhance detector sensitivity, especially for electron capture detection (ECD). This document provides a comprehensive overview, safety protocols, and a general procedure for using CDFAA as a derivatizing agent for GC-MS analysis.

Reagent Properties and Safety

Physical and Chemical Properties

Chlorodifluoroacetic anhydride is a colorless liquid that is sensitive to moisture.[3][4] Its key properties are summarized in the table below.

| Property | Value | References |

| CAS Number | 2834-23-3 | [1][5][6] |

| Molecular Formula | C₄Cl₂F₄O₃ | [3][5][6] |

| Molecular Weight | 242.93 g/mol | [1][5][6] |